3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride
Description
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride is an organic compound characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a propylamine chain
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIKIBLUMVBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride can be scaled up using continuous flow systems. These systems offer improved reaction safety, accelerated reaction kinetics, and the ability to handle hazardous species more safely .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride.
3-Chlorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4-Bromobenzenesulfonyl chloride: A bromine-substituted analog with similar chemical properties.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride is unique due to its specific combination of a sulfonyl group, a chlorobenzene ring, and a propylamine chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is synthesized from 4-chlorobenzenesulfonyl chloride and propylamine, forming a structure that allows for various interactions with biological molecules. The focus of this article is to explore its biological activity, including enzyme inhibition, medicinal applications, and comparative analysis with similar compounds.
The synthesis of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride typically involves the following steps:
- Preparation of 4-Chlorobenzenesulfonyl Chloride : This is achieved through the reaction of chlorobenzene with sulfur trioxide and phosphorus pentachloride.
- Reaction with Propylamine : The sulfonyl chloride is reacted with propylamine in the presence of a base (e.g., triethylamine) to form the final product, which is then purified through recrystallization.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. The sulfonyl group can interact with active sites, leading to enzyme inhibition. This mechanism disrupts various biochemical pathways, which can have therapeutic implications.
Enzyme Inhibition
Research indicates that 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride exhibits notable enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in inflammatory processes and microbial resistance. For instance, it has shown promise as an inhibitor of certain proteases and kinases, which are critical in cancer progression and inflammatory diseases.
Medicinal Applications
This compound has been explored for several medicinal applications:
- Anti-inflammatory Activity : Its ability to inhibit enzymes involved in inflammation suggests potential use in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent .
Comparative Analysis
To understand the uniqueness of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Sulfonyl chloride | Precursor for sulfonamide synthesis |
| 3-Chlorobenzenesulfonyl chloride | Similar sulfonyl group | Moderate enzyme inhibition |
| 4-Bromobenzenesulfonyl chloride | Bromine substitution | Similar reactivity but different biological effects |
The distinct combination of a sulfonyl group, chlorobenzene ring, and propylamine chain imparts unique reactivity and biological activity to this compound compared to its analogs .
Case Studies
Several studies have evaluated the biological effects of 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride:
- Inhibition Studies : A study demonstrated that this compound effectively inhibited serine proteases involved in inflammatory pathways, leading to reduced cytokine production in vitro.
- Antimicrobial Testing : In vitro assays showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
